molecular formula C9H12N2O3 B13075831 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13075831
M. Wt: 196.20 g/mol
InChI Key: VOEMPHLXVISEDV-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid (CAS RN: 1342121-01-0) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 12 N 2 O 3 and a molecular weight of 196.20 g/mol , this compound features a 1,2,4-oxadiazole heterocycle substituted with a cyclohexyl group and a carboxylic acid functional group . This structure makes it a versatile scaffold or intermediate for the synthesis of more complex molecules. The carboxylic acid moiety allows for further derivatization, such as amide coupling or esterification, enabling researchers to create diverse compound libraries for biological screening . Its potential applications include use as a key intermediate in the development of pharmaceutical candidates, agrochemicals, and other bioactive molecules. The compound is associated with the MDL number MFCD18344119 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)

InChI Key

VOEMPHLXVISEDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Activation Method

The most common and effective method to prepare 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid involves the cyclization of a cyclohexyl-substituted amidoxime with a carboxylic acid or its activated derivative. The general procedure is as follows:

  • Step 1: Preparation of Cyclohexyl Amidoxime

    The amidoxime precursor is synthesized from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Activation of Carboxylic Acid

    The carboxylic acid (or cyclohexyl carboxylic acid derivative) is activated using coupling agents such as ethyl chloroformate, carbodiimides (e.g., DCC, EDC), or anhydrides to form reactive intermediates.

  • Step 3: Coupling and Cyclodehydration

    The amidoxime and activated acid are reacted in an organic solvent (e.g., dichloromethane) in the presence of a base such as potassium carbonate. The mixture is stirred at room temperature or heated to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

  • Step 4: Isolation and Purification

    The crude product is isolated by filtration or extraction and purified by recrystallization or chromatography.

This method has been reported to yield 3,5-disubstituted 1,2,4-oxadiazoles in excellent yields (75–93%) with good purity. It is applicable to both aromatic and aliphatic carboxylic acids, including cyclohexyl derivatives.

One-Pot Synthesis via Carboxylic Acid Activation with Vilsmeier Reagent

An alternative one-pot method involves activating the carboxylic acid group with a Vilsmeier reagent, followed by reaction with the amidoxime. This approach simplifies the process by combining activation and cyclization steps, yielding 1,2,4-oxadiazoles efficiently with yields between 61% and 93%.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid is in the field of oncology. Research has shown that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance:

  • A study highlighted the synthesis of various substituted 1,2,4-oxadiazoles that were evaluated against multiple cancer cell lines. Compounds demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation in human colon adenocarcinoma and breast cancer models .
  • Another investigation reported that certain oxadiazole derivatives displayed cytotoxic effects greater than established chemotherapeutics like doxorubicin, particularly against leukemia and breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications to the chemical structure can significantly influence biological activity:

Compound StructureIC50 Value (µM)Cancer Cell Line
5-Cyclohexyl derivative0.48MCF-7
Substituted derivative A0.19HCT-116
Substituted derivative B0.78MCF-7

This table summarizes findings from various studies that illustrate how specific substitutions can enhance anticancer potency .

Other Therapeutic Applications

Beyond oncology, 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid has potential applications in other therapeutic areas:

Anti-inflammatory Properties

Some derivatives have been explored for their anti-inflammatory effects. Research indicates that certain oxadiazoles can inhibit inflammatory mediators and may serve as candidates for developing anti-inflammatory drugs .

Antimicrobial Activity

There is also emerging evidence suggesting that oxadiazole derivatives possess antimicrobial properties. Studies have reported their effectiveness against various bacterial strains, indicating potential use in treating infections .

Case Studies

Several case studies provide insights into the practical applications of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid:

  • Study on Anticancer Agents : A series of novel oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines. The findings demonstrated significant cytotoxicity compared to standard treatments.
  • Evaluation of Anti-inflammatory Effects : A compound derived from 5-Cyclohexyl-1,2,4-oxadiazole was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers.
  • Antimicrobial Testing : Derivatives were subjected to antimicrobial assays where they showed activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and inferred properties based on available evidence:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities Reference
5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid Cyclohexyl ~182* High lipophilicity; potential for improved bioavailability
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl 154.13 Higher solubility; lower steric hindrance
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 Aromatic π-π interactions; moderate lipophilicity
5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Cyclopropyl 154.13 Compact substituent; improved metabolic stability
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl 230.63 Electron-withdrawing group; potential for enhanced reactivity

*Calculated molecular weight (C₈H₁₀N₂O₃).

Key Observations:
  • Aliphatic vs. Aromatic Substituents : The cyclohexyl group (aliphatic) confers greater lipophilicity compared to aromatic substituents like 2-ethoxyphenyl, which may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-chlorothiophen-2-yl) may stabilize the oxadiazole ring and modulate reactivity, whereas electron-donating groups (e.g., ethoxy) alter electronic distribution .

Physicochemical Stability and Purity

  • Purity Assessment : Analogs like 5-cyclopentyl-1,2-oxazole-3-carboxylate were validated via LC-MS (Shimadzu/Waters systems) with >95% purity, emphasizing rigorous quality control in synthesis .
  • Stability : The carboxylic acid group facilitates salt formation, improving stability under physiological conditions compared to ester derivatives .

Biological Activity

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound possesses a unique heterocyclic structure that contributes to its potential pharmacological applications. The following sections explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of cyclohexylcarboxylic acid derivatives with hydrazine and carbonyl compounds through cyclization reactions. Various synthetic methodologies have been reported, including condensation reactions and microwave-assisted synthesis, which enhance yield and efficiency.

Biological Activities

The biological activity of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid has been investigated in several studies highlighting its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Enzyme Inhibition

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid has shown inhibitory activity against several enzymes implicated in disease processes:

Enzyme IC50 (µM) Biological Relevance
Dihydrofolate reductase10.0Target for anticancer therapy
Cyclooxygenase (COX)8.0Involved in inflammation and pain

Case Studies

  • Anticancer Study : A study conducted on the effects of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid on HeLa cells revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
  • Anti-inflammatory Research : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in significant reduction in paw edema compared to control groups. This highlights its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by structural modifications. The presence of the cyclohexyl group enhances lipophilicity and may improve bioavailability. Variations in substituents on the oxadiazole ring can lead to different pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of cyclohexyl-substituted amidoximes with activated carboxylic acid derivatives. For example, refluxing a mixture of cyclohexanecarboxamidoxime and a suitable acyl chloride (e.g., malonyl chloride) in acetic acid with sodium acetate as a catalyst can yield the oxadiazole core. Reaction optimization may require controlled pH (via sodium acetate) and reflux duration (3–5 hours) to minimize side products like open-chain intermediates . Alternative routes include palladium-catalyzed cross-coupling for introducing the cyclohexyl group post-cyclization, as seen in analogous quinoline-oxazole syntheses .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing 1,2,4-oxadiazole substitution patterns) and cyclohexyl group conformation.
  • HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., uncyclized precursors).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, particularly for carboxylate salts .

Q. How does solvent choice affect the compound’s stability during storage?

  • Methodological Answer : Stability studies recommend anhydrous dimethyl sulfoxide (DMSO) or ethanol for short-term storage (-20°C) to prevent hydrolysis of the oxadiazole ring. For long-term storage, lyophilization to a solid and storage under inert gas (argon) at -80°C is advised. Degradation products (e.g., carboxylic acid derivatives from ring opening) are monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:

  • Reproduce synthesis : Validate purity using orthogonal methods (e.g., elemental analysis coupled with LC-MS).
  • Control stereochemistry : Use chiral HPLC to isolate enantiomers, as bioactivity may differ significantly between R/S configurations.
  • Standardize assays : Compare results under identical conditions (e.g., cell lines, IC50_{50} protocols) to isolate compound-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the carboxylic acid moiety and target enzymes (e.g., cyclooxygenase-2).
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups on the oxadiazole ring may enhance hydrogen bonding with catalytic residues.
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .

Q. What mechanistic insights explain the compound’s pH-dependent solubility?

  • Methodological Answer : The carboxylic acid group confers pH-sensitive solubility. Below pH 3 (pKa ~2.5–3.0), the protonated form dominates, reducing aqueous solubility. Above pH 5, deprotonation increases solubility but may destabilize the oxadiazole ring. Solubility profiles are quantified via shake-flask assays across a pH gradient (1–7) with UV-Vis spectrophotometry .

Q. How do structural modifications (e.g., halogenation) impact metabolic stability in vivo?

  • Methodological Answer : Introduce halogens (e.g., Cl, F) at the cyclohexyl ring’s para position to block cytochrome P450-mediated oxidation. Assess stability using liver microsome assays (human/rat) with LC-MS/MS metabolite profiling. Fluorination typically extends half-life by >50% compared to non-halogenated analogs .

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